- Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions, Journal of Medicinal Chemistry, 2007, 50(2), 199-210
Cas no 922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline)
922718-57-8 structure
Product Name:2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Número CAS:922718-57-8
MF:C16H24BNO2
Megavatios:273.17826461792
MDL:MFCD11044665
CID:796976
PubChem ID:16102686
Update Time:2025-05-20
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- 1,2,3,4-TETRAHYDRO-2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-ISOQUINOLINE
- 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline
- Isoquinoline,1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1,2,3,4-Tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (ACI)
- 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
- SCHEMBL586404
- CS-0131457
- MFCD11044665
- 922718-57-8
- XLB71857
- G18852
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic acid pinacol ester
- SB39952
- DTXSID40582875
- SY040981
- BS-24799
-
- MDL: MFCD11044665
- Renchi: 1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14/h6-7,10H,8-9,11H2,1-5H3
- Clave inchi: QRMAQYCEYDOEGC-UHFFFAOYSA-N
- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=C2CCN(CC2=CC=1)C
Atributos calculados
- Calidad precisa: 273.1900092g/mol
- Masa isotópica única: 273.1900092g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 1
- Complejidad: 356
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 21.7Ų
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Información de Seguridad
- Condiciones de almacenamiento:Sealed in dry,2-8°C
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-1g |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 1g |
3816.19CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-5g |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 5g |
11448.57CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-500mg |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 500mg |
2332.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-250mg |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 250mg |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-100mg |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 100mg |
1221.18CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-50mg |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 50mg |
1034.61CNY | 2021-05-07 | |
| Alichem | A189006408-1g |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 95% | 1g |
$681.75 | 2023-08-31 | |
| Alichem | A189006408-5g |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 95% | 5g |
$2146.50 | 2023-08-31 | |
| TRC | M010667-50mg |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 50mg |
$ 205.00 | 2022-06-02 | ||
| TRC | M010667-100mg |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 100mg |
$ 335.00 | 2022-06-02 |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 8 h, rt
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 24 h, 3 atm, rt
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 24 h, 3 atm, rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- (1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives as protein kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 18 h, 90 °C
Referencia
- Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity, MedChemComm, 2014, 5(10), 1533-1539
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
Referencia
- Naphthyridine derivatives as PRC2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 16 h, 100 °C
Referencia
- Pyrrolo[2,3-b]pyridines as HPK1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 1 h, 100 °C
Referencia
- Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- PRC2 inhibitors for use in treating blood disorders, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 °C; 25 °C → 90 °C; 2 h, 90 °C
Referencia
- Preparation of resorcinol derivative as hsp90 inhibitor useful in the treatment of related diseases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, rt → 100 °C
Referencia
- Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
Referencia
- Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C
Referencia
- Process for preparation of compound having kinase inhibitory function and application thereof, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C
Referencia
- Process for preparation of compound having kinase inhibitory function and application thereof, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C
Referencia
- Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
Referencia
- Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: 1,4-Dioxane ; 25 °C; 2 h, 80 °C
Referencia
- Preparation of acylamino acid heterocyclyl amides for the treatment of BAF complex-related disorders, World Intellectual Property Organization, , ,
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Raw materials
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (>85%)
- 6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
- Bis(pinacolato)diborane
- Pinacolborane
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl ester
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Preparation Products
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Literatura relevante
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline) Productos relacionados
- 942921-91-7(1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]pyrrolidine)
- 937591-29-2(2-ACETYL-7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1,2,3,4-TETRAHYDROISOQUINOLINE)
- 942921-84-8(1,2,3,4-TETRAHYDRO-2-METHYL-7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-ISOQUINOLINE)
- 1036990-23-4(1-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine)
- 922718-87-4(1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole)
- 1454653-70-3(3-((Di-N-propylamino)methyl)phenylboronic Acid Pinacol Ester)
- 1315281-49-2(2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-benzyl-1,2,3,4-tetrahydro-isoquinoline)
- 922718-55-6(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline)
- 1454653-64-5(Dipropyl({4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl})amine)
- 884507-45-3(3-((Pyrrolidine)methyl)phenylboronic Acid Pinacol Ester)
Proveedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote